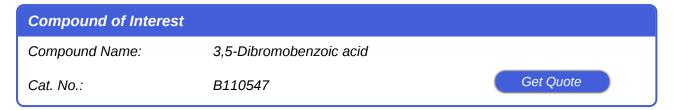


3,5-Dibromobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzoic acid is a highly versatile aromatic carboxylic acid that has emerged as a crucial building block in various domains of organic synthesis.[1][2] Characterized by a benzene ring substituted with two bromine atoms at the meta positions relative to the carboxylic acid group, this compound offers a unique combination of reactivity and structural rigidity.[1] The presence of two reactive bromine atoms allows for iterative functionalization through a variety of cross-coupling reactions, while the carboxylic acid moiety provides a convenient handle for the formation of esters, amides, and other derivatives.[1][3] These attributes make **3,5-dibromobenzoic acid** an invaluable precursor in the synthesis of complex molecules, including pharmaceuticals, advanced polymers, and metal-organic frameworks (MOFs).[1] This guide provides a comprehensive overview of its synthesis, properties, key reactions, and applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of **3,5-dibromobenzoic acid** is fundamental for its effective utilization in synthesis.

Physicochemical Data



Property	Value	Reference
CAS Number	618-58-6	[4]
Molecular Formula	C7H4Bf2O2	[4][5]
Molecular Weight	279.91 g/mol	[4]
Appearance	White to off-white powder/solid	[6]
Melting Point	218-220 °C (lit.)	[7]
Solubility	Soluble in methanol, ethanol, and DMSO	[6]
InChI Key	SFTFNJZWZHASAQ- UHFFFAOYSA-N	[5]

Spectroscopic Data

The spectroscopic data for **3,5-dibromobenzoic acid** is crucial for its identification and characterization.

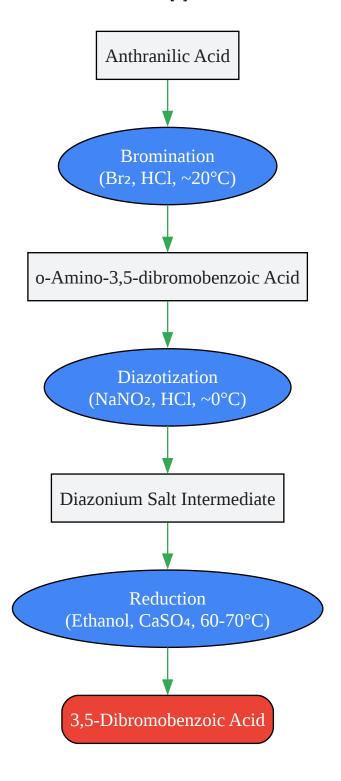
Spectroscopy	Key Features	
¹ H NMR	Signals corresponding to the aromatic protons.	
¹³ C NMR	Resonances for the carboxylic acid carbon and the aromatic carbons.	
IR Spectroscopy	Characteristic stretches for the O-H of the carboxylic acid, the C=O group, and C-Br bonds.	
Mass Spectrometry	Molecular ion peak and characteristic fragmentation pattern.	

A comprehensive collection of spectra can be found in various databases such as SpectraBase.[8]



Synthesis of 3,5-Dibromobenzoic Acid

3,5-Dibromobenzoic acid can be synthesized from anthranilic acid through a multi-step process involving bromination and diazotization.[7]



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Synthesis of 3,5-Dibromobenzoic Acid.

Experimental Protocol: Synthesis from Anthranilic Acid

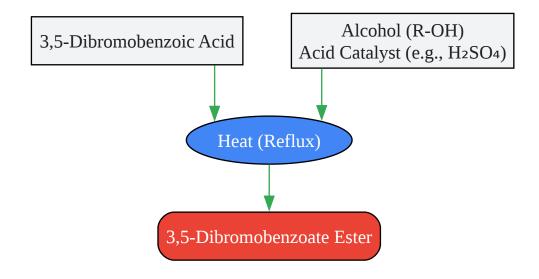
- Bromination: The bromination of anthranilic acid is conducted at approximately 20°C.[7] After the reaction is complete, the resulting crystals are filtered and washed with hot water to remove any unreacted anthranilic acid and hydrochloric acid. The crude product is then recrystallized from acetic acid to yield o-amino-3,5-dibromobenzoic acid.[7]
- Diazotization and Reduction: The o-amino-3,5-dibromobenzoic acid is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C.[7] The resulting diazonium salt is added in batches to a solution of ethanol containing calcium sulfate at 60-70°C.[7] Upon completion of the addition, the mixture is stirred for an additional 10 minutes. The crude 3,5-dibromobenzoic acid is obtained by filtration and can be purified by recrystallization from ethanol.[7]

Key Reactions of 3,5-Dibromobenzoic Acid in Organic Synthesis

The dual reactivity of the carboxylic acid group and the two bromine atoms makes **3,5-dibromobenzoic acid** a versatile substrate for a multitude of organic transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted to an ester via Fischer esterification, which is essential for modifying the compound's solubility and for use in prodrug strategies.[9]





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General Workflow for Fischer Esterification.

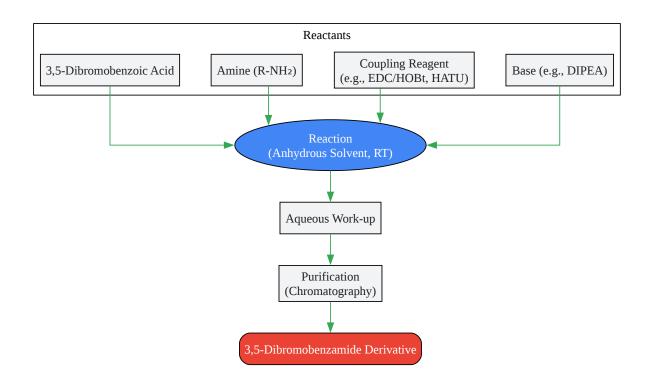
- In a round-bottom flask, dissolve **3,5-dibromobenzoic acid** (1.0 eq) in an excess of the desired alcohol, which serves as both the reactant and solvent.[3]
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[3]
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
- Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.[3]
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[3]
- The product can be further purified by column chromatography or recrystallization.[3]

Alcohol	Catalyst	Typical Yield (%)
Methanol	Conc. H ₂ SO ₄	85 - 95
Ethanol	Conc. H ₂ SO ₄	80 - 90

Yields are based on the esterification of the related 3,5-dibromo-4-methoxybenzoic acid and may vary.[9]

Amide coupling reactions are fundamental in the synthesis of a vast array of pharmaceuticals. **3,5-Dibromobenzoic acid** can be coupled with various amines using standard coupling reagents.





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General Workflow for Amide Coupling.

- In a dry round-bottom flask under an inert atmosphere, dissolve **3,5-dibromobenzoic acid** (1.0 eq) in an anhydrous solvent such as DMF.[10]
- Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.[10]
- Add the desired amine (1.1 eq) to the reaction mixture.[10]
- Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.[10]
- Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[10]



- Wash the organic layer with a saturated aqueous NaHCO₃ solution, followed by brine.[10]
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[10]
- Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

Amine	Coupling Reagent	Typical Yield (%)
Benzylamine	HATU	85 - 95
Aniline	HATU	75 - 90
Morpholine	HATU	90 - 98

Yields are based on the amide coupling of the related 4-amino-3-bromobenzoic acid and may vary.[10]

Reactions of the Bromine Atoms: Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as excellent handles for various palladium-catalyzed and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between **3,5-dibromobenzoic acid** and aryl or vinyl boronic acids.

- To a flame-dried Schlenk flask, add **3,5-dibromobenzoic acid** (1.0 eq), the arylboronic acid (2.2 2.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3-4 eq).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add a degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water).



- Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
- After cooling to room temperature, acidify the aqueous layer with 1M HCl to precipitate the product.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

The Sonogashira coupling enables the formation of C-C bonds between **3,5-dibromobenzoic** acid and terminal alkynes.[11][12][13]

- To a dry Schlenk flask under an inert atmosphere, add **3,5-dibromobenzoic acid** (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add an anhydrous solvent (e.g., THF or Toluene) and an amine base (e.g., Triethylamine, 3.0 eq).
- Add the terminal alkyne (2.2 2.5 eq) and stir the mixture at room temperature to 60°C until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

The Heck reaction allows for the formation of a C-C bond between **3,5-dibromobenzoic acid** and an alkene.[14][15][16]



- In a Schlenk tube, combine **3,5-dibromobenzoic acid** (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (e.g., a phosphine, 2-4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
- Add a suitable solvent such as DMF/H₂O.[17]
- Heat the mixture at 80-140 °C for several hours, monitoring the reaction by TLC or GC.
- After cooling, extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter, concentrate, and purify the product by column chromatography.

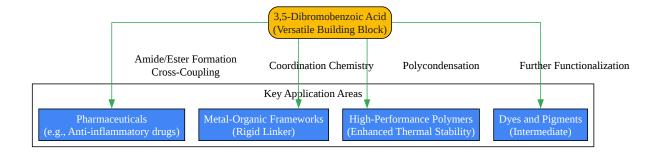
The Ullmann reaction can be used to form C-O or C-N bonds, typically employing a copper catalyst at elevated temperatures.[18][19]

- In a reaction vessel, combine **3,5-dibromobenzoic acid** (1.0 eq), an alcohol or phenol (1.2 eq), a copper catalyst (e.g., Cul), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃).
- Add a high-boiling point solvent such as DMF or dioxane.
- Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours.
- After cooling, perform an aqueous work-up and extract the product with an organic solvent.
- Purify the product by column chromatography.

Applications of 3,5-Dibromobenzoic Acid

The synthetic versatility of **3,5-dibromobenzoic acid** has led to its application in several high-value areas.





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Applications of 3,5-Dibromobenzoic Acid.

Pharmaceutical Synthesis

3,5-Dibromobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] It is particularly useful in the development of anti-inflammatory and analgesic drugs.[1] The dibromo-substituted aromatic core can be elaborated into complex molecular scaffolds, and the bromine atoms can be replaced with other functional groups to modulate the biological activity of the target molecules.

Material Science

As a rigid dicarboxylic acid linker, **3,5-dibromobenzoic acid** can be used to construct porous metal-organic frameworks. The bromine substituents can be used to tune the pore environment and properties of the resulting MOF, or they can serve as reactive sites for post-synthetic modification.

This compound is utilized in the production of specialty polymers and resins.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and chemical resistance, making it valuable for high-performance materials.[1] For instance, polyamides and polyesters derived from **3,5-dibromobenzoic acid** can exhibit improved flame retardancy due to the presence of bromine.



Dyes and Pigments

3,5-Dibromobenzoic acid also serves as an important intermediate in the manufacture of dyes and pigments, where its derivatives can be used to create a wide range of colors with enhanced stability.[1]

Conclusion

3,5-Dibromobenzoic acid is a cornerstone building block in organic synthesis, offering a gateway to a diverse array of complex molecules. Its predictable reactivity, coupled with the ability to undergo a wide range of transformations at both the carboxylic acid and the bromine positions, ensures its continued importance in academic research and industrial applications. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this versatile compound.

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